molecular formula C16H14N2O2 B7457206 N-methyl-2-(9-oxoacridin-10-yl)acetamide

N-methyl-2-(9-oxoacridin-10-yl)acetamide

Cat. No.: B7457206
M. Wt: 266.29 g/mol
InChI Key: PHMJUGWMCIGHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(9-oxoacridin-10-yl)acetamide is a synthetic small molecule for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the class of N-substituted acridones, which have demonstrated significant potential in biochemical research, particularly as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a serine/threonine-protein kinase that has emerged as a promising drug target due to its role in various diseases; its overexpression is linked to several cancer types, including hepatocellular carcinoma, glioma, and metastatic breast carcinomas . Acridone derivatives share a common structural motif and are investigated for diverse biological activities. The core acridone scaffold is known to interact with the catalytic domain of MARK4, potentially forming hydrogen bonds and van der Waals interactions with key amino acid residues in the active site, which may lead to enzyme inhibition . In vitro studies on structurally similar acridone compounds have shown them to inhibit cancer cell proliferation and induce apoptosis in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . Researchers can explore this compound as a lead structure for developing novel anticancer agents targeting MARK4 and other kinases. All biological and pharmacological data are extrapolated from closely related analogues, and specific properties of this compound should be confirmed through laboratory experimentation.

Properties

IUPAC Name

N-methyl-2-(9-oxoacridin-10-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMJUGWMCIGHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

N-methyl-2-(9-oxoacridin-10-yl)acetamide and its derivatives have shown significant antimicrobial properties. Research indicates that acridine derivatives, including those with hydroxamic acid fragments, exhibit high efficiency against both gram-positive and gram-negative bacteria. For instance, studies demonstrated that compounds based on acridine structures displayed considerable activity against strains such as Bacillus subtilis and Proteus vulgaris .

Table 1: Antimicrobial Activity of Acridine Derivatives

Compound NameBacterial Strains TestedActivity Level
This compoundBacillus subtilisHigh
This compoundEscherichia coliModerate
This compoundStaphylococcus aureusModerate

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Compounds in the acridine family have been identified as effective against several cancer cell lines, including breast adenocarcinoma (MCF-7). For instance, a study highlighted that certain acridine derivatives exhibited cytotoxic effects on MCF-7 and HepG2 cells, showing promise as chemotherapeutic agents .

Table 2: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 Value (µM)
This compoundMCF-75.8
This compoundHepG26.3

Other Therapeutic Applications

In addition to its antimicrobial and anticancer properties, this compound has been investigated for various other therapeutic applications:

4.1 Anti-inflammatory Activity
Acridine derivatives have shown potential anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation .

4.2 Antioxidant Properties
Research indicates that some acetamides possess antioxidant capabilities, which could be leveraged for protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Numerous case studies have documented the efficacy of N-methyl derivatives in laboratory settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on synthesized acridine derivatives revealed that certain compounds exhibited superior antimicrobial activity compared to traditional antibiotics like ofloxacin .
  • Cytotoxicity Assessment : In vitro tests demonstrated that N-methyl derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Detailed investigations into the molecular interactions of these compounds with DHFR provided insights into their potential as dual-action drugs against both bacterial infections and cancer .

Comparison with Similar Compounds

Acridinone-Based Analogs

Compound Name Substituents Molecular Weight Key Findings Reference
N-methyl-2-(9-oxoacridin-10-yl)acetamide Methyl, acetamide ~280 Low synthetic yield (16%); kinase inhibition potential
7j (N-(4-acetylphenyl)-2-(2-methyl-9-oxoacridin-10-yl)acetamide) 4-Acetylphenyl, methyl 388.4 Demonstrated microtubule affinity regulating kinase 4 inhibition; crystallized in DCM/acetone/MeOH

Key Insights :

  • The methyl group on the acridinone core may stabilize π-π stacking interactions with kinase active sites.

Anthraquinone-Based Analogs

Compound Name Substituents Molecular Weight Key Findings Reference
N-(5-amino-9,10-dioxo-anthracenyl)acetamide Amino, acetamide 280.28 Antioxidant activity; hydrogen bond donor/acceptor count: 2/4
N-(9,10-dioxo-anthracenyl)-2-(R-thio)acetamide Thioether, variable R-groups ~300–350 Antiplatelet activity; sulfur enhances redox activity

Key Insights :

  • Anthraquinone cores exhibit stronger redox activity than acridinones due to their extended conjugated systems, making them potent antioxidants.
  • Thioether substituents (e.g., in N-(9,10-dioxo-anthracenyl)-2-(R-thio)acetamide ) improve antiplatelet efficacy by modulating thiol-disulfide exchange pathways.

Fluorenone and Benzofused Analogs

Compound Name Substituents Molecular Weight Key Findings Reference
N-(7-bromo-9-oxo-fluorenyl)acetamide Bromo, acetamide 316.15 Research use (unspecified); halogen enhances electrophilicity
N-(10-ethyl-11-oxo-dibenzo[b,f]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide Ethyl, fluorophenoxy 406.4 Complex polycyclic structure; potential CNS activity inferred from dibenzooxazepine core

Key Insights :

  • Halogenation (e.g., bromo in fluorenone analogs) increases molecular weight and may improve target binding via hydrophobic interactions.
  • Dibenzooxazepine derivatives (e.g., 922082-25-5 ) exhibit high molecular weights (>400), likely limiting blood-brain barrier penetration despite structural similarity to neuroactive compounds.

Heterocyclic Acetamide Derivatives

Compound Name Substituents Molecular Weight Key Findings Reference
Pritelivir (N-[5-(aminosulfonyl)-4-methyl-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) Sulfonamide, pyridine ~400 Potent antiviral (herpes simplex); sulfonamide enhances solubility and target specificity
N-(4-chlorophenyl)-N-methyl-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)propanamide Chlorophenyl, triazinoindole ~350 Hybrid scaffold; thioether linkage may improve metabolic stability

Key Insights :

  • Sulfonamide and pyridine groups (e.g., in Pritelivir ) enhance solubility and antiviral efficacy by mimicking natural substrates of viral enzymes.
  • Triazinoindole-thioether hybrids demonstrate how heterocyclic diversity expands pharmacological profiles, though synthetic complexity increases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-methyl-2-(9-oxoacridin-10-yl)acetamide, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with acridine derivatives. For example, anthraquinone cores (common in related compounds) are oxidized to introduce ketone groups, followed by amidation with methylated acetamide precursors. Key steps include:

  • Oxidation : Use oxidizing agents like KMnO₄ or CrO₃ to generate the 9-oxoacridin-10-yl moiety.
  • Acylation : React the oxidized intermediate with methyl acetamide derivatives in the presence of coupling agents (e.g., DCC or EDC) to form the acetamide bond.
  • Purification : Column chromatography or recrystallization improves purity (>95%) .
    • Data Insight : Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature. For instance, THF at 60°C may yield 65–70% compared to 50% in DMF due to reduced side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm methyl group integration (δ 2.8–3.2 ppm for N-CH₃) and aromatic proton environments. FT-IR can verify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of planar acridinone and acetamide spatial arrangement .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) or FRAP for redox potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS plasma analysis. Poor solubility (logP >3) may limit absorption, necessitating formulation tweaks (e.g., nanoencapsulation) .
  • Metabolite Identification : LC-QTOF-MS to detect phase I/II metabolites. Methyl groups on acetamide may reduce hepatic clearance compared to non-methylated analogs .
  • Dose Optimization : Use PK/PD modeling to correlate exposure levels with efficacy in animal models .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR) of acridinone-acetamide hybrids?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerases or antioxidant enzymes.
  • QSAR Modeling : Develop regression models using descriptors (e.g., HOMO-LUMO gaps, polar surface area) to link electronic properties to activity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) .

Q. How should researchers mitigate the potential carcinogenic risks associated with acetamide derivatives during handling?

  • Methodological Answer :

  • Toxicity Screening : Ames test for mutagenicity and micronucleus assay for clastogenicity .
  • Exposure Controls : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats).
  • Waste Management : Neutralize acidic byproducts before disposal to minimize environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.